molecular formula C3H2O7P-3 B1236182 Phosphohydroxypyruvate

Phosphohydroxypyruvate

Cat. No. B1236182
M. Wt: 181.02 g/mol
InChI Key: LFLUCDOSQPJJBE-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

3-phosphonatooxypyruvate(3-) is a carboxyalkyl phosphate oxoanion resuting from deprotonation of the carboxy and phosphate groups of 3-phosphooxypyruvic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a pyruvate. It is a conjugate base of a 3-phosphonooxypyruvic acid.

Scientific Research Applications

  • Enzyme Kinetics and Plant Physiology : Phosphoglycerate dehydrogenase, an enzyme involved in serine synthesis in soybean nodules, utilizes phosphohydroxypyruvate in its reaction. This enzyme is essential in ureide biosynthesis, an integral part of plant nitrogen metabolism (Boland & Schubert, 1983).

  • Biochemical Analysis Techniques : Phosphohydroxypyruvate is utilized in the assay of phosphoserine aminotransferase, an enzyme critical in serine biosynthesis in sheep brain. This research highlights the biochemical methods for studying enzyme kinetics and substrate specificity (Hirsch-Kolb & Greenberg, 1971).

  • Chromatographic Techniques : Innovative chromatographic and derivatization techniques have been developed to study compounds like phosphohydroxypyruvate, which are crucial in understanding plant biochemistry and metabolism (Daley & Bidwell, 1978).

  • Algal Metabolism : In studies of algae metabolism, phosphohydroxypyruvate was considered a potential product of ribulose diphosphate carboxylation, indicating its role in photosynthetic processes (Milhaud, Benson, & Calvin, 1956).

  • Human Genetics and Disease : Research on human 3-phosphoglycerate dehydrogenase, which converts 3-phosphoglycerate into 3-phosphohydroxypyruvate, has implications for understanding genetic diseases related to serine biosynthesis deficiencies (Baek, Jun, Taub, & Kim, 2000).

  • Cancer Research : Human 3-phosphoglycerate dehydrogenase, which catalyzes the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, has been studied for its role in cancer cell metabolism and as a potential target for cancer treatments (Unterlass et al., 2017).

  • Bacterial Biochemistry : Research on Escherichia coli and Salmonella typhimurium has demonstrated the biosynthesis of serine involving phosphohydroxypyruvate as an intermediate, offering insights into bacterial metabolic pathways (Umbarger, Umbarger, & Siu, 1963).

  • Neurobiology : Studies on enzymes in beef brain have explored the hydrolysis of phosphohydroxypyruvate, providing insights into neurological processes and brain chemistry (Kornguth & Stubbs, 1965).

properties

Product Name

Phosphohydroxypyruvate

Molecular Formula

C3H2O7P-3

Molecular Weight

181.02 g/mol

IUPAC Name

2-oxo-3-phosphonatooxypropanoate

InChI

InChI=1S/C3H5O7P/c4-2(3(5)6)1-10-11(7,8)9/h1H2,(H,5,6)(H2,7,8,9)/p-3

InChI Key

LFLUCDOSQPJJBE-UHFFFAOYSA-K

SMILES

C(C(=O)C(=O)[O-])OP(=O)([O-])[O-]

Canonical SMILES

C(C(=O)C(=O)[O-])OP(=O)([O-])[O-]

synonyms

3-phosphohydroxypyruvate
phosphohydroxypyruvic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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